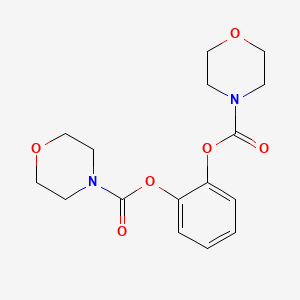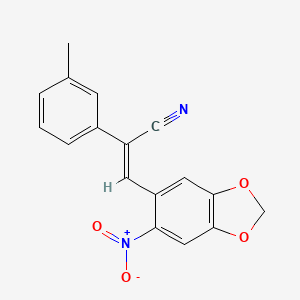![molecular formula C17H24N4O B5304306 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the scientific community. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and receptors, which leads to the suppression of inflammation and pain. Compound X has also been found to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are responsible for inflammation and pain. It has also been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders. Additionally, compound X has been found to have an effect on the immune system, which may explain its potential use as an anti-viral and anti-bacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, making it a potential candidate for future research and development. Additionally, compound X is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of compound X before it can be used in clinical applications.
Direcciones Futuras
There are several future directions for research on compound X. One area of research is the development of new synthetic methods for compound X, which may lead to more cost-effective and efficient methods of synthesis. Another area of research is the optimization of the compound's therapeutic properties, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of compound X, which may pave the way for its use in clinical applications.
Métodos De Síntesis
Compound X can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 4-bromomethylpyridine with sodium hydride, which results in the formation of 4-pyridylmethylsodium. The next step involves the reaction of 1-ethyl-4-formylpiperidine with 4-pyridylmethylsodium, which results in the formation of 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine. The final step involves the purification of the compound through column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, compound X has been studied for its potential use as an anti-viral and anti-bacterial agent.
Propiedades
IUPAC Name |
3-[[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-21-12-16(10-19-21)11-20-8-4-6-17(13-20)22-14-15-5-3-7-18-9-15/h3,5,7,9-10,12,17H,2,4,6,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXUIVPUSQFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)


![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5304320.png)
![2-amino-4-cyclopropyl-6-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B5304323.png)